Cas no 52825-28-2 (1-Propanesulfonic acid,2-methyl-2-[(1-oxo-2-propen-1-yl)amino]-, potassium salt (1:1))
52825-28-2 structure
Product Name:1-Propanesulfonic acid,2-methyl-2-[(1-oxo-2-propen-1-yl)amino]-, potassium salt (1:1)
Numero CAS:52825-28-2
MF:C7H12KNO4S
MW:245.337781906128
CID:374745
PubChem ID:23663699
Update Time:2025-04-19
1-Propanesulfonic acid,2-methyl-2-[(1-oxo-2-propen-1-yl)amino]-, potassium salt (1:1) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Propanesulfonic acid,2-methyl-2-[(1-oxo-2-propen-1-yl)amino]-, potassium salt (1:1)
- Potassium 2-methyl-2-((1-oxoallyl)amino)propanesulphonate
- potassium 2-methyl-2-[(1-oxoallyl)amino]propanesulphonate
- potassium,2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate
- Potassium 2-acrylamido-2-methylpropanesulfonate
- Q27276084
- NS00088691
- POTASSIUM 2-METHYL-2-[(1-OXOALLYL)AMINO]PROPANESULFONATE
- 52825-28-2
- UNII-D475XL0H7Z
- D475XL0H7Z
- DTXSID20200803
- 2-ACRYLAMIDO-2-METHYLPROPANESULFONIC ACID MONOPOTASSIUM SALT
- 1-PROPANESULFONIC ACID, 2-METHYL-2-((1-OXO-2-PROPENYL)AMINO)-, MONOPOTASSIUM SALT
- POTASSIUM ACRYLAMIDOMETHYLPROPANESULFONATE
- EINECS 258-205-8
- 1-PROPANESULFONIC ACID, 2-METHYL-2-((1-OXO-2-PROPEN-1-YL)AMINO)-, POTASSIUM SALT (1:1)
- SCHEMBL3658389
-
- Inchi: 1S/C7H13NO4S.K/c1-4-6(9)8-7(2,3)5-13(10,11)12;/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12);/q;+1/p-1
- Chiave InChI: BWFJQOYMXHEGNQ-UHFFFAOYSA-M
- Sorrisi: [K+].S(CC(C)(C)NC(C=C)=O)(=O)(=O)[O-]
Proprietà calcolate
- Massa esatta: 245.01246
- Massa monoisotopica: 207.056529
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 14
- Conta legami ruotabili: 4
- Complessità: 304
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 2
- XLogP3: niente
- Superficie polare topologica: 91.8
Proprietà sperimentali
- Densità: 1.266
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- PSA: 86.3
1-Propanesulfonic acid,2-methyl-2-[(1-oxo-2-propen-1-yl)amino]-, potassium salt (1:1) Letteratura correlata
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
52825-28-2 (1-Propanesulfonic acid,2-methyl-2-[(1-oxo-2-propen-1-yl)amino]-, potassium salt (1:1)) Prodotti correlati
- 15214-89-8(2-Acrylamido-2-methylpropanesulfonic Acid)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti